1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxybenzene
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Overview
Description
1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxybenzene is an organic compound that features a benzene ring substituted with a methoxy group and a chloropropenyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxybenzene typically involves the reaction of 4-methoxyphenol with 2,3-dichloropropene in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the chloropropene, resulting in the formation of the desired ether compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of phase-transfer catalysts can facilitate the reaction under milder conditions .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloropropenyl group can be reduced to form a propyl ether.
Substitution: The chlorine atom in the chloropropenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 1-[(2-propyl)oxy]-4-methoxybenzene.
Substitution: Formation of 1-[(2-azidoprop-2-en-1-yl)oxy]-4-methoxybenzene or 1-[(2-thioprop-2-en-1-yl)oxy]-4-methoxybenzene.
Scientific Research Applications
1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxybenzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloropropenyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can modify biological molecules .
Comparison with Similar Compounds
1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
1-[(2-Chloroprop-2-en-1-yl)oxy]-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: The combination of these functional groups allows for diverse chemical transformations and interactions .
Properties
CAS No. |
53299-54-0 |
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Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-(2-chloroprop-2-enoxy)-4-methoxybenzene |
InChI |
InChI=1S/C10H11ClO2/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6H,1,7H2,2H3 |
InChI Key |
GLLKYYQKFWVXEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=C)Cl |
Origin of Product |
United States |
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